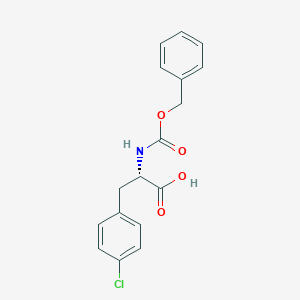

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Vue d'ensemble

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its benzyloxycarbonyl-protected amino group and a 4-chlorophenyl substituent, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various synthetic routes, including the use of Grignard reagents or organolithium compounds.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution or through the use of pre-functionalized starting materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, allowing the active amino group to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.

(S)-2-(((Methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its reactivity and stability.

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Substitutes the chlorine atom with a fluorine atom, altering its electronic properties.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The benzyloxycarbonyl protection allows for selective deprotection under mild conditions, making it a valuable intermediate in multi-step syntheses.

Activité Biologique

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of amino acids and derivatives that are being investigated for various therapeutic applications, including neuroprotection and enzyme inhibition.

The compound has the following chemical characteristics:

- Molecular Formula : C17H18ClN2O3

- Molecular Weight : 333.79 g/mol

- CAS Number : 69902-04-1

- Structure : The compound features a benzyloxycarbonyl group attached to an amino acid backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmitter levels in the brain, making them significant targets for treating neurodegenerative diseases like Alzheimer's.

1. Inhibition Studies

Recent research has focused on the inhibitory effects of this compound on AChE and BChE. The following table summarizes the findings from various studies:

These results indicate that the compound exhibits moderate inhibitory activity against both AChE and BChE, suggesting its potential utility in managing cholinergic dysfunctions.

2. Neurotoxicity Assessment

In vitro toxicity assessments were conducted using Vero cell lines to evaluate the safety profile of this compound. The results showed that at concentrations up to 100 µg/mL, cell viability remained above 80%, indicating low cytotoxicity. This suggests that the compound could be a viable candidate for further development in neuroprotective therapies without significant adverse effects on normal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The findings demonstrated that treatment with this compound significantly reduced oxidative damage and improved cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent .

Case Study 2: Blood-Brain Barrier Penetration

Another important aspect of this compound's biological activity is its ability to cross the blood-brain barrier (BBB). Using parallel artificial membrane permeability assays (PAMPA), it was shown that this compound can effectively penetrate the BBB, which is crucial for any therapeutic agent targeting central nervous system disorders .

Propriétés

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUPPXPENCAKM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388772 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127888-10-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.